molecular formula C16H14N6O3 B13377297 2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B13377297
M. Wt: 338.32 g/mol
InChI Key: ZCZFALQXDLHKHJ-UHFFFAOYSA-N
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Description

2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and benzodioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding and subsequent inhibition of kinase activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is unique due to its specific structural features, such as the benzodioxole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

11-amino-10-(1,3-benzodioxol-5-yldiazenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C16H14N6O3/c17-14-13(20-19-8-4-5-11-12(6-8)25-7-24-11)15-18-10-3-1-2-9(10)16(23)22(15)21-14/h4-6,21H,1-3,7,17H2

InChI Key

ZCZFALQXDLHKHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C(NN3C2=O)N)N=NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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